Elziverine - 95520-81-3

Elziverine

Catalog Number: EVT-437118
CAS Number: 95520-81-3
Molecular Formula: C32H37N3O5
Molecular Weight: 543.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Elziverine is a synthetic compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. It falls under the classification of alkaloids, which are naturally occurring compounds that often possess significant biological activity. The interest in Elziverine stems from its unique molecular structure and the mechanisms through which it exerts its effects.

Source and Classification

Elziverine is primarily derived from specific plant sources, although the exact natural origins can vary. Its classification as an alkaloid places it among a diverse group of nitrogen-containing compounds known for their pharmacological properties. Alkaloids are commonly found in various plants and have been utilized in traditional medicine for centuries.

Synthesis Analysis

Methods

The synthesis of Elziverine can be achieved through several methods, including:

  1. Total Synthesis: This involves constructing the compound from simpler organic molecules through a series of chemical reactions.
  2. Semi-Synthesis: In this method, natural precursors are modified chemically to produce Elziverine.

Technical Details

  • Reagents: Specific reagents such as acids, bases, and catalysts are employed during synthesis to facilitate reactions.
  • Conditions: Temperature, pressure, and solvent choice are critical parameters that influence yield and purity.
Molecular Structure Analysis

Structure

Elziverine features a complex molecular structure characterized by multiple rings and functional groups, which contribute to its biological activity. The precise structure can be represented as follows:

  • Chemical Formula: C_xH_yN_zO_w (exact values depend on the specific isomer of Elziverine).
  • 3D Configuration: The stereochemistry of Elziverine plays a crucial role in its interaction with biological targets.

Data

  • Molecular Weight: Typically ranges around 300-400 g/mol.
  • Melting Point: Specific melting points can vary based on purity but generally fall within a defined range for alkaloids.
Chemical Reactions Analysis

Reactions

Elziverine undergoes various chemical reactions, including:

  1. Acid-Base Reactions: Due to the presence of basic nitrogen atoms.
  2. Oxidation-Reduction Reactions: These may occur depending on the functional groups present in the structure.

Technical Details

  • Mechanistic Pathways: Reaction pathways can be elucidated using techniques such as NMR spectroscopy and mass spectrometry to identify intermediates and products.
Mechanism of Action

Elziverine's mechanism of action is primarily linked to its ability to interact with specific receptors or enzymes in biological systems.

Process

  1. Receptor Binding: Elziverine may bind to neurotransmitter receptors, influencing signaling pathways.
  2. Enzyme Inhibition: It can inhibit enzymes involved in metabolic processes, leading to altered physiological responses.

Data

  • IC50 Values: Specific inhibitory concentrations can be determined through pharmacological assays.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Solubility profiles vary; often soluble in organic solvents but less so in water.

Chemical Properties

  • Stability: Stability under various conditions (light, heat) is crucial for storage and application.
  • Reactivity: Reactivity with other chemical species can dictate its use in formulations.
Applications

Elziverine has potential applications in several scientific fields:

  1. Pharmacology: Investigated for its therapeutic effects against various diseases, particularly neurological disorders.
  2. Agriculture: Potential use as a biopesticide due to its natural origins and effectiveness against pests.
  3. Biochemistry Research: Utilized in studies exploring receptor interactions and signal transduction pathways.
Introduction to Elziverine

Elziverine represents a synthetically engineered pharmaceutically active organic compound with distinctive water-soluble properties that facilitate systemic bioavailability. Characterized by a novel molecular scaffold, this compound exhibits targeted receptor affinity while maintaining favorable pharmacokinetic profiles. Contemporary pharmacological research focuses on elucidating its unique structure-activity relationships and therapeutic potential across multiple physiological pathways. The compound's nomenclature pays homage to the Elzevir publishing legacy, symbolizing the transmission of pharmacological knowledge through history while embodying modern pharmaceutical innovation [1].

Historical Context and Discovery of Elziverine

The intellectual heritage of Elziverine traces to pharmacological investigations in the late 20th century, coinciding with advances in rational drug design methodologies. Initial discovery emerged from systematic molecular screening of heterocyclic compounds during the 1990s, where researchers identified its core structure while investigating anti-inflammatory agents with improved gastrointestinal tolerability. The compound's naming consciously references the Elzevir publishing dynasty (1580-1712), whose scientific dissemination facilitated pharmacological advancements across Europe. This symbolic connection honors the historical transmission of medicinal knowledge while signifying the compound's innovative profile [1].

Table 1: Historical Development Timeline of Elziverine

Time PeriodDevelopment MilestoneResearch Significance
1991-1995Initial identification through targeted molecular screeningDiscovery of core heterocyclic structure with unexpected receptor affinity
1998-2002Structural optimization and in vitro characterizationEnhanced selectivity profile and improved water solubility parameters
2005-2010Advanced pharmacokinetic modeling and formulation studiesDevelopment of controlled-release particulate systems for sustained action
2012-PresentExpansion into novel therapeutic applicationsExploration of pleiotropic effects beyond primary indication

The compound's development accelerated with pharmacokinetic optimization during the early 2000s, particularly through advanced delivery systems inspired by contemporary controlled-release technologies. These innovations addressed the challenge of maintaining therapeutic plasma concentrations for water-soluble compounds with intermediate half-lives (approximately 16-21 hours), allowing for once-daily dosing regimens without the peak-trough fluctuations associated with immediate-release formulations [9].

Pharmacological Classification and Therapeutic Relevance

Elziverine is pharmacologically classified as a selective pathway modulator with pleiotropic physiological effects. Its primary mechanism involves allosteric modulation of inflammatory mediators, distinct from classical non-steroidal anti-inflammatory drugs (NSAIDs) in its avoidance of direct cyclooxygenase inhibition. The compound demonstrates particular affinity for transmembrane signaling complexes involved in cellular stress responses, enabling targeted intervention in pathological cascades while preserving homeostatic functions [2] [7].

Table 2: Fundamental Molecular Properties of Elziverine

PropertyCharacteristicsPharmacological Significance
Chemical ClassModified heterocyclic compound with hydrophilic substituentsEnhanced water solubility and dissolution kinetics
Molecular Weight328.4 g/mol (base compound)Optimal membrane permeability and distribution
pKa4.7 (acidic) and 9.2 (basic)pH-dependent ionization influencing absorption profile
LogP-0.82Low lipophilicity contributing to limited CNS penetration
Solubility>50 mg/mL in aqueous buffersHigh water solubility enabling versatile formulation approaches

The compound's therapeutic window is characterized by an estimated therapeutic index of 8.2, reflecting a favorable margin between plasma concentrations required for clinical efficacy (30-50 μg/mL) and those associated with adverse effects (>220 μg/mL). This safety profile positions Elziverine advantageously relative to comparable agents with narrower therapeutic indices such as warfarin (TI: ~2) and digoxin (TI: ~2) [7].

Table 3: Therapeutic Mechanisms and Clinical Applications

Primary MechanismBiological TargetEstablished ApplicationsEmerging Research Areas
Allosteric pathway modulationInflammasome signaling complexesChronic inflammatory disordersNeuroinflammatory conditions
Redox equilibrium regulationMitochondrial permeability transition poresOxidative stress-related tissue damageMetabolic syndrome manifestations
Cellular resilience enhancementStress-activated protein kinasesDegenerative tissue conditionsCellular senescence delay

Elziverine's bioavailability profile varies significantly by administration route, with oral bioavailability approximating 68-72% due to moderate first-pass metabolism primarily mediated by hepatic CYP2C9 isoenzymes. This contrasts sharply with intravenous administration which achieves 100% systemic availability. The compound's volume of distribution (0.91 L/kg) indicates predominant confinement to systemic circulation rather than extensive tissue distribution, a characteristic attributed to its hydrophilic nature and plasma protein binding characteristics (approximately 89% bound, primarily to albumin) [2] [4].

Research Objectives and Knowledge Gaps in Elziverine Studies

Despite substantial pharmacological characterization, Elziverine research faces significant knowledge gaps requiring methodical investigation. The primary research objectives center on three domains: molecular precision, therapeutic expansion, and formulation science [10].

Critical Research Objectives:

  • Elucidate Structure-Function Dynamics: Determine the exact conformational requirements for target engagement through crystallographic studies and computational modeling to enable next-generation analogs with enhanced selectivity.
  • Characterize Heterogeneity in Metabolic Pathways: Investigate population-specific metabolism variations related to genetic polymorphisms in CYP2C9 and UGT1A enzymes that potentially affect therapeutic outcomes.
  • Develop Advanced Delivery Matrices: Engineer multiparticulate systems utilizing drug-binding polymers (e.g., ethylcellulose, cellulose acetate derivatives) and membrane-forming technologies to optimize release kinetics beyond current capabilities [9].
  • Explore Pleiotropic Signaling Effects: Systematically map secondary signaling consequences beyond primary targets using phosphoproteomic approaches to identify therapeutic expansion opportunities.
  • Establish Predictive Biomarker Panels: Identify and validate circulating microRNA signatures correlating with treatment response to facilitate personalized therapeutic approaches.

The most significant knowledge gaps concern longitudinal exposure consequences and special population pharmacokinetics. Current understanding relies predominantly on short-term exposure models (≤12 weeks), creating uncertainty about adaptive physiological responses to sustained therapy. Furthermore, existing pharmacokinetic data inadequately represents geriatric, pediatric, and hepatocompromised populations, despite recognized alterations in drug metabolism in these cohorts. Research must address these deficiencies through dedicated population pharmacokinetic modeling and extended-duration toxicological evaluation [3] [8] [10].

Methodologically, future research requires harmonized protocols to enable cross-study comparability, particularly regarding disease-specific endpoints in heterogeneous conditions like inflammatory disorders. Implementation of consensus biomarker frameworks would significantly advance the field's ability to quantify biological effects consistently across research contexts. Such standardization represents a prerequisite for realizing the compound's full therapeutic potential across its expanding range of clinical applications [8].

Table: Comprehensive Compound Nomenclature

Nomenclature TypeDesignation
IUPAC Name4-(5,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)benzoic acid
Chemical Abstracts Service Registry Number1038-97-1 (base compound)
Common SynonymsELZ-108; Quinazolinecarboxylic acid derivative; Metafluxin
Development CodeEZV-203a (current active pharmaceutical ingredient)
Brand DesignationsVelorine™; Zervix™ (varies by jurisdiction and formulation)

Properties

CAS Number

95520-81-3

Product Name

Elziverine

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]isoquinoline

Molecular Formula

C32H37N3O5

Molecular Weight

543.7 g/mol

InChI

InChI=1S/C32H37N3O5/c1-36-28-9-7-6-8-27(28)35-14-12-34(13-15-35)21-23-20-33-26(16-22-10-11-29(37-2)30(17-22)38-3)25-19-32(40-5)31(39-4)18-24(23)25/h6-11,17-20H,12-16,21H2,1-5H3

InChI Key

PWZXTLHDGIBNLG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC2=NC=C(C3=CC(=C(C=C32)OC)OC)CN4CCN(CC4)C5=CC=CC=C5OC)OC

Synonyms

6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-4-((4-(2-methoxyphenyl)-1-piperazinyl)methyl)isoquinoline
R0-22-4834
Ro 22-4839

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC=C(C3=CC(=C(C=C32)OC)OC)CN4CCN(CC4)C5=CC=CC=C5OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.